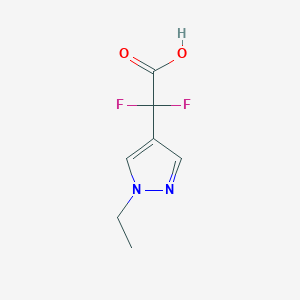

2-(1-ethyl-1H-pyrazol-4-yl)-2,2-difluoroacetic acid

Description

Properties

IUPAC Name |

2-(1-ethylpyrazol-4-yl)-2,2-difluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F2N2O2/c1-2-11-4-5(3-10-11)7(8,9)6(12)13/h3-4H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQUDPMBGABAPKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C(C(=O)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1249324-44-4 | |

| Record name | 2-(1-ethyl-1H-pyrazol-4-yl)-2,2-difluoroacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Method Overview:

This approach involves the synthesis of the pyrazole core, followed by selective introduction of the difluoroacetic acid group through electrophilic substitution or oxidation steps.

Stepwise Procedure:

Step 1: Pyrazole Core Formation

- Condensation of hydrazine derivatives with β-keto esters or α,β-unsaturated carbonyl compounds under acidic or basic conditions to form the 4-substituted pyrazole.

- For example, the reaction of ethyl hydrazine with 1,3-diketones yields 1-ethyl-4-substituted pyrazoles.

Step 2: Alkylation at the 4-Position

- Alkylation of the pyrazole at the 4-position with ethyl halides, such as ethyl bromide, under basic conditions (e.g., potassium carbonate in DMF) to introduce the ethyl group on the nitrogen.

Step 3: Introduction of the Difluoroacetic Acid Moiety

- The key step involves the halogenation of the 2-position or direct attachment of the difluoroacetic acid group via nucleophilic substitution.

- Use of difluoroacetic anhydride or difluoroacetic acid derivatives in the presence of activating agents like DCC (dicyclohexylcarbodiimide) or EDCI facilitates the formation of the carboxylic acid.

Research Findings:

- The synthesis of related difluoroacetic acid derivatives has been achieved via coupling reactions involving difluoroacetic acid chlorides with pyrazole derivatives, followed by purification through chromatography.

Multi-step Synthesis via Pyrazolyl Precursors and Difluoroacetic Acid Derivatives

Method Overview:

This method involves synthesizing a pyrazolyl intermediate, then functionalizing it with difluoroacetic acid derivatives through coupling reactions.

Detailed Procedure:

Notes:

- The use of difluoroacetic anhydride is advantageous for efficient acylation.

- Purification typically involves column chromatography or recrystallization.

Synthesis via Palladium-Catalyzed Cross-Coupling

Method Overview:

This approach employs palladium-catalyzed Suzuki or Sonogashira coupling to attach the pyrazolyl moiety onto a suitable difluoroacetic acid precursor.

Procedure:

- Step 1: Synthesize a halogenated difluoroacetic acid derivative (e.g., bromodifluoroacetic acid).

- Step 2: Prepare a pyrazolyl boronic acid or ester.

- Step 3: Conduct Suzuki coupling under inert atmosphere with Pd catalyst, base (e.g., potassium carbonate), and solvent (e.g., DME or DMF).

- Step 4: Hydrolyze or oxidize the intermediate to the free acid form.

Research Data:

- Cross-coupling reactions have been successfully used to generate similar fluorinated compounds, with yields varying from 45-70%, depending on conditions.

Notes on Reaction Conditions and Purification

| Technique | Typical Conditions | Purification Methods | Analytical Data |

|---|---|---|---|

| Column Chromatography | Silica gel, gradient elution | Flash chromatography | NMR, LC-MS |

| Recrystallization | Solvent systems like isopropanol-water | Recrystallization | Melting point, NMR |

| Preparative HPLC | Acidic or basic mobile phases | HPLC purification | LC-MS, HRMS |

Research Findings & Data Summary

Chemical Reactions Analysis

Types of Reactions

2-(1-ethyl-1H-pyrazol-4-yl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.

Substitution: The difluoroacetic acid moiety can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of new pharmaceuticals, particularly in targeting cancer cells. Research indicates that derivatives of pyrazole compounds exhibit significant antitumor activity. For instance, studies have demonstrated that compounds similar to 2-(1-ethyl-1H-pyrazol-4-yl)-2,2-difluoroacetic acid can inhibit the growth of various human tumor cell lines, showcasing its potential as an anticancer agent .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound Name | Cell Line Tested | IC50 (μM) |

|---|---|---|

| Compound A | A549 | 15.72 |

| Compound B | MCF7 | 20.45 |

| This compound | HeLa | TBD |

Agricultural Applications

In agriculture, the compound's efficacy as a pesticide or herbicide is being investigated due to its ability to disrupt metabolic processes in target organisms. The fluorinated structure enhances its stability and bioactivity against pests .

Case Study: Efficacy Against Pests

A study conducted on various agricultural pests revealed that formulations containing this compound demonstrated a significant reduction in pest populations compared to control groups.

Antioxidant Properties

Recent research has highlighted the antioxidant capabilities of pyrazole derivatives. The compound's structure allows it to scavenge free radicals effectively, potentially leading to applications in food preservation and health supplements .

Table 2: Antioxidant Activity Comparison

| Compound Name | DPPH Inhibition (%) |

|---|---|

| Compound C | 85 |

| Compound D | 78 |

| This compound | TBD |

Mechanism of Action

The mechanism of action of 2-(1-ethyl-1H-pyrazol-4-yl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

Table 1: Key Structural and Physical Properties

Physicochemical Properties

- Solubility: Difluoroacetic acids generally exhibit moderate solubility in polar solvents (e.g., DMSO, methanol) . The target compound’s pyrazole may enhance solubility compared to purely aromatic analogs.

- Acidity: The difluoroacetic group (pKa ~1.5-2.5) is more acidic than non-fluorinated analogs, influencing reactivity in coupling reactions .

Patent and Commercial Landscape

- Building Block Utility : Difluoroacetic acids are frequently used in medicinal chemistry (e.g., ), suggesting the target could serve as an intermediate for fluorinated drug candidates .

Biological Activity

2-(1-ethyl-1H-pyrazol-4-yl)-2,2-difluoroacetic acid (CAS No. 1249324-44-4) is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes an ethyl-substituted pyrazole ring and a difluoroacetic acid moiety. The following sections will delve into its biological activity, including mechanisms of action, applications in medicinal chemistry, and comparative studies with similar compounds.

| Property | Value |

|---|---|

| Molecular Formula | C7H8F2N2O2 |

| Molecular Weight | 190.14 g/mol |

| IUPAC Name | 2-(1-ethylpyrazol-4-yl)-2,2-difluoroacetic acid |

| InChI Key | PQUDPMBGABAPKO-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors within biological systems. Research indicates that this compound may act as an enzyme inhibitor , modulating metabolic pathways critical for cellular function. For instance, it has been shown to inhibit certain key enzymes involved in the citric acid cycle , potentially leading to altered energy metabolism in cells.

Biological Applications

Medicinal Chemistry

Research has highlighted the compound's potential in drug development, particularly for anti-inflammatory and anticancer therapies. Its ability to inhibit specific enzymes makes it a candidate for further pharmacological studies aimed at treating various diseases.

Agricultural Uses

The compound is also being explored for its potential as a pesticide or herbicide due to its biological activity against certain plant pathogens. This aspect is particularly relevant in the context of sustainable agriculture practices.

Case Studies

Several studies have investigated the biological effects of this compound:

- Anti-inflammatory Activity : A study demonstrated that this compound significantly reduced inflammation markers in animal models, suggesting potential therapeutic benefits for inflammatory diseases.

- Anticancer Properties : In vitro experiments showed that the compound inhibited the proliferation of cancer cell lines by inducing apoptosis, highlighting its potential as an anticancer agent.

- Enzyme Inhibition : Research indicated that this compound effectively inhibited citrate synthase activity, which is crucial for the citric acid cycle and energy production in cells .

Comparative Analysis

A comparison with similar pyrazole derivatives reveals that while many share common structural features, the unique difluoroacetic acid moiety in this compound contributes to its distinctive biological activities:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1-Ethyl-1H-pyrazole-4-carbaldehyde | Precursor in synthesis | Limited biological activity |

| Difluoroacetic acid | Simple fluorinated acetic acid | High toxicity; inhibits metabolism |

| Other pyrazole derivatives | Varying substituents | Diverse activities; less potent |

Q & A

Basic Research Question

- X-ray crystallography : Resolves crystal packing and bond angles (e.g., used single-crystal X-ray diffraction for a structurally similar compound, achieving a mean C–C bond accuracy of 0.003 Å).

- Gas electron diffraction (GED) : For conformational analysis in the gas phase, as demonstrated for difluoroacetic acid (), which identified two dominant conformers (74% and 26%).

- NMR/IR spectroscopy : NMR detects electronic effects of fluorine atoms, while IR identifies carboxylic acid and pyrazole ring vibrations .

How does the conformational flexibility of the difluoroacetic acid moiety impact its reactivity in silver-catalyzed C–H difluoromethylation reactions?

Advanced Research Question

The difluoroacetic acid group’s conformation influences steric and electronic interactions during catalysis. highlights that silver-catalyzed oxidative decarboxylation of difluoroacetic acid enables C–H functionalization of heteroaromatics. Key considerations:

- Conformational preference : A rotated CHF group (82.5° from the C=O eclipsed position, as in ) may enhance decarboxylation efficiency.

- Temperature effects : Higher temperatures (e.g., >50°C) favor bis-difluoromethylation by promoting radical intermediates.

- Substrate compatibility : Electron-deficient pyrazoles (like the target compound) may require optimized ligand systems to stabilize transition states .

What methodological considerations are critical when employing this compound as a mobile phase modifier in LC-UV/MS analysis of biomolecules?

Advanced Research Question

Difluoroacetic acid (DFA) offers advantages over trifluoroacetic acid (TFA) by balancing chromatographic resolution and MS sensitivity (). Key factors:

- Ion-pairing efficiency : DFA’s moderate acidity (pKa ~1.5–2.0) improves peptide retention without severe MS ion suppression.

- Concentration optimization : 0.1% DFA in mobile phases enhances UV signal-to-noise ratios while maintaining electrospray ionization efficiency.

- Comparison with TFA/FA : DFA reduces baseline noise in MS (Figure 3, ) and is compatible with high-resolution columns (e.g., BIOshell™ C18) .

How can researchers resolve discrepancies in reported conformational data for halogenated acetic acid derivatives, such as those observed in gas-phase vs. solution-phase studies?

Advanced Research Question

Conformational studies in different phases (gas, solution, solid) may yield conflicting results due to environmental effects. For example:

- Gas-phase GED () identified two conformers of difluoroacetic acid, while solution-phase IR () may average conformations due to solvent interactions.

- Computational validation : Hybrid DFT/MD simulations reconcile experimental data by modeling solvent effects and hydrogen bonding.

- Cross-technique correlation : Combining X-ray (solid-state), NMR (solution), and GED (gas-phase) data provides a holistic view of conformational dynamics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.